molecular formula C11H9BrN2S B7593969 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine

3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine

Cat. No. B7593969
M. Wt: 281.17 g/mol
InChI Key: SEUIJBAWAMGGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique molecular structure that makes it an attractive candidate for research.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which makes it a promising candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine in lab experiments is its potent antitumor activity. This makes it an attractive candidate for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine. One of the most promising directions is the development of new antitumor agents based on the structure of this compound. Another direction is the investigation of its anti-inflammatory activity and its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine involves the reaction between 2-(pyridin-2-ylmethylsulfanyl)pyridine and bromine. The reaction is carried out in the presence of a catalyst such as iron(III) bromide or copper(II) bromide. The product is then purified using column chromatography to obtain a pure compound. The yield of the synthesis varies depending on the reaction conditions used.

Scientific Research Applications

3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro against various cancer cell lines. It is also being investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUIJBAWAMGGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine

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